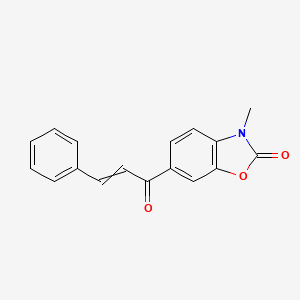
3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one is an organic compound with a complex structure that includes a benzoxazole ring, a phenylacryloyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-methyl-1,3-benzoxazol-2(3H)-one with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1,3-benzoxazol-2(3H)-one: Lacks the phenylacryloyl group, resulting in different chemical properties.
6-(3-Phenylacryloyl)-1,3-benzoxazol-2(3H)-one: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the methyl and phenylacryloyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
83297-64-7 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
3-methyl-6-(3-phenylprop-2-enoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H13NO3/c1-18-14-9-8-13(11-16(14)21-17(18)20)15(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3 |
InChI-Schlüssel |
BXSVNHRLAQASKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(=O)C=CC3=CC=CC=C3)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




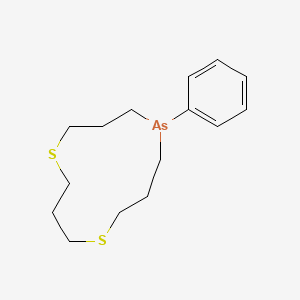
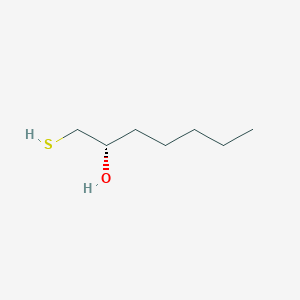
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


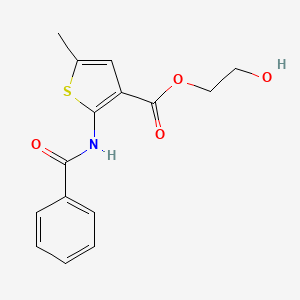
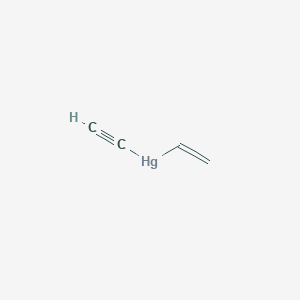
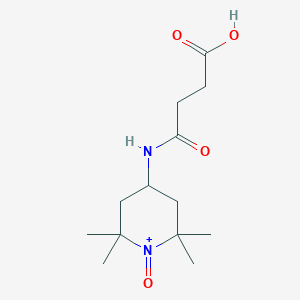
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
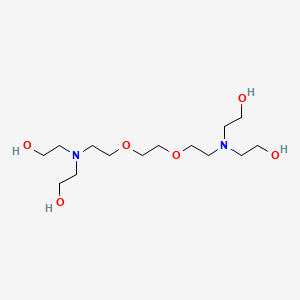
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
